molecular formula C18H15F3N2O2 B2688361 N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide CAS No. 896362-10-0

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2688361
CAS No.: 896362-10-0
M. Wt: 348.325
InChI Key: FOMSLBJQYLMIML-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule designed for research purposes, integrating a pyrrolidin-3-yl scaffold with a 2-(trifluoromethyl)benzamide moiety. The pyrrolidine ring is a prominent feature in medicinal chemistry due to its saturated, three-dimensional structure, which allows for efficient exploration of pharmacophore space and can influence the stereochemistry and binding characteristics of the molecule . The incorporation of the trifluoromethyl group is a common strategy in drug design; its high electronegativity and lipophilicity can significantly impact a molecule's metabolic stability, binding affinity, and overall bioavailability . This specific molecular architecture suggests potential for interaction with various biological targets. Researchers may find this compound valuable for probing biological mechanisms or as a building block in the synthesis of more complex chemical entities. Its applications remain to be fully characterized in preclinical research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(25)22-12-10-16(24)23(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMSLBJQYLMIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trifluoromethyl-Substituted Benzamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patents and Catalogs

(a) 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
  • Key Features : Contains a trifluoromethyl benzamide group linked to a pyridine-ethyl chain with an additional trifluoromethyl substituent.
  • Comparison: Unlike the target compound, this analogue replaces the pyrrolidinone core with a pyridine ring and extends the side chain.
(b) N-(2-Chloro-3,6-difluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide
  • Key Features : Fluorinated benzamide with a triazolo-oxazine heterocycle.
  • Comparison: The triazolo-oxazine ring introduces additional hydrogen-bonding sites, which may improve target selectivity.
(c) 5-Fluoro-N-(3-fluoro-2-methylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide
  • Key Features : Features dual fluorination on both the benzamide and aryl amine components.
  • Comparison : Fluorine atoms at meta and ortho positions could enhance membrane permeability and oxidative stability. However, the methyl group on the phenyl ring may introduce steric hindrance absent in the target compound .

Functional Group Analysis

Compound Name Core Structure Key Substituents LogP* (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Pyrrolidinone Phenyl, Trifluoromethylbenzamide ~3.2 2 Donors, 4 Acceptors
2-(Trifluoromethyl)-N-{2-[5-(CF₃)Py]ethyl}benzamide Pyridine-ethyl Dual trifluoromethyl groups ~4.1 1 Donor, 5 Acceptors
N-(2-Chloro-3,6-difluorophenyl)-...benzamide Triazolo-oxazine Fluorine, Chlorine ~2.8 2 Donors, 7 Acceptors
5-Fluoro-N-(3-fluoro-2-methylphenyl)-... Triazolo-oxazine Fluorine, Methyl ~3.0 2 Donors, 6 Acceptors

*LogP values estimated using fragment-based methods.

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability: The trifluoromethyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogues (e.g., compounds with chlorophenyl groups in ).
  • Solubility: The pyrrolidinone ring may improve aqueous solubility relative to bulkier heterocycles like triazolo-oxazine (e.g., ).
  • Target Engagement: Fluorinated benzamides in demonstrate affinity for kinase and protease targets, suggesting the target compound may share similar mechanisms but with modified selectivity due to its unique pyrrolidinone scaffold.

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14F3N2O
  • Molecular Weight : 320.29 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a pyrrolidinone ring, a trifluoromethyl group, and an amide linkage, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

Antidiabetic Effects

Recent studies have highlighted the potential of this compound in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, a derivative with similar structural features demonstrated protective effects against ER stress-induced cell death in β-cells, achieving maximum activity at concentrations as low as 0.1 μM .

Antidepressant-Like Effects

Another research study indicated that compounds with similar structural motifs exhibited antidepressant-like effects by modulating serotonergic systems, specifically through interactions with 5-HT receptors . This suggests that this compound may also possess mood-enhancing properties.

Study 1: ER Stress Protection

In a study exploring the protective effects on pancreatic β-cells, the compound was shown to significantly reduce apoptosis markers such as cleaved caspase-3 and PARP under ER stress conditions induced by tunicamycin (Tm). The results indicated that co-treatment with the compound led to a marked decrease in cell death compared to controls .

TreatmentCleaved Caspase-3 (Relative Units)Cleaved PARP (Relative Units)
Control100100
Tm Only250200
Compound + Tm5030

Study 2: Antidepressant Activity

In another investigation, compounds similar to this compound were evaluated for their antidepressant-like effects using forced swim tests (FST) and tail suspension tests (TST). The results showed significant reductions in immobility time in treated groups, indicating enhanced mood-related behaviors .

Q & A

Q. What are the recommended synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, acylation, and purification. For example:

  • Step 1 : React 5-oxo-1-phenylpyrrolidin-3-amine with 2-(trifluoromethyl)benzoyl chloride in anhydrous pyridine under stirring at room temperature (18–24 hours).
  • Step 2 : Neutralize the reaction mixture with 10% NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄.
  • Step 3 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Key reagents include potassium carbonate (base) and acetonitrile (solvent), with trichloroisocyanuric acid (TCICA) used for selective oxidation if required .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm the pyrrolidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and trifluoromethyl resonance (δ 120–125 ppm in ¹⁹F NMR).
  • FTIR : Identify amide C=O stretching (1650–1680 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹) .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (S24/25).
  • Work in a fume hood to prevent inhalation of dust (S22).
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer conditions (pH, ionic strength).
  • Purity Checks : Use LC-MS to rule out degradation products interfering with activity .
  • Dose-Response Curves : Perform IC₅₀ studies in triplicate to confirm potency thresholds. For example, discrepancies in GlyT1 transporter inhibition may arise from variations in cell-line models (HEK293 vs. neuronal cells) .

Q. What experimental strategies optimize pharmacokinetics through structure-activity relationships (SAR)?

Methodological Answer:

  • Lipophilicity Modifications : Replace the trifluoromethyl group with cyano (-CN) to reduce logP while retaining metabolic stability.
  • In Vitro ADME : Use Caco-2 cell monolayers to assess permeability and hepatic microsomes to predict clearance rates.
  • Protease Stability : Test resistance to CYP3A4-mediated oxidation via incubation with human liver microsomes + NADPH .

Q. How to design crystallography studies to elucidate hydrogen-bonding interactions in this compound?

Methodological Answer:

  • Crystal Growth : Recrystallize from methanol/water (9:1) at 4°C to obtain single crystals.
  • X-ray Diffraction : Resolve the amide N–H···O=C hydrogen bond (2.8–3.0 Å) and CF₃···π interactions (3.5 Å) using SHELX software.
  • Validation : Compare with analogous structures (e.g., nitazoxanide derivatives) to confirm intermolecular stabilization patterns .

Data Analysis & Contradiction Management

Q. How to validate analytical methods for purity assessment when batch variability is observed?

Methodological Answer:

  • System Suitability Tests : Include USP resolution standards in HPLC runs to detect column degradation.
  • Forced Degradation : Expose the compound to heat (60°C), light (UV, 48h), and acidic/basic conditions to identify degradation pathways (e.g., pyrrolidinone ring opening).
  • Statistical Analysis : Apply ANOVA to compare inter-batch impurities (p < 0.05 threshold) .

Q. What computational tools predict metabolic sites prone to oxidation in this benzamide derivative?

Methodological Answer:

  • In Silico Modeling : Use Schrödinger’s QikProp to identify CYP450 hotspots (e.g., benzylic C–H bonds adjacent to CF₃).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for pyrrolidinone C–H bonds (BDE < 90 kcal/mol indicates high oxidation risk).
  • MetaSite : Map metabolic soft spots using 3D pharmacophore models .

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